molecular formula C7H12O2 B1329578 3,3-Dimethylpentane-2,4-dione CAS No. 3142-58-3

3,3-Dimethylpentane-2,4-dione

Cat. No. B1329578
CAS RN: 3142-58-3
M. Wt: 128.17 g/mol
InChI Key: SWGDHTSWHSSMLE-UHFFFAOYSA-N
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Description

3,3-Dimethylpentane-2,4-dione is a chemical compound with the molecular formula C7H12O2 . It is used in organic synthesis and as a component in gasoline . It has an odor resembling heptane or gasoline and evaporates when spilled, forming combustible vapors .


Synthesis Analysis

Oligoacetylacetones, such as 3,3-Dimethylpentane-2,4-dione, can be synthesized by terminal-selective silylation and oxidative coupling reactions using silver (I) oxide . The chains of various lengths are synthesized and the chain length can be reduced by reactions of 1,3-diketones and 1,4-diketones to induce favorable conformations .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethylpentane-2,4-dione consists of seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms . The structure can be viewed in various databases such as PubChem and NIST Chemistry WebBook .


Chemical Reactions Analysis

When the chains of 3,3-Dimethylpentane-2,4-dione are treated with hydrazine, all the carbonyl groups are converted to imine groups, resulting in the formation of multidentate ligands . This transformation is crucial for the construction of metal-organic architectures .


Physical And Chemical Properties Analysis

3,3-Dimethylpentane-2,4-dione is a colorless, mobile liquid . It has physical properties such as a density of 0.6934 at 20 °C, a dielectric constant of 1.940, and a refractive index at 20° of 1.39114 .

Safety and Hazards

When handling 3,3-Dimethylpentane-2,4-dione, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

In the field of solid polymer electrolytes (SPEs), 3,3-Dimethylpentane-2,4-dione has been investigated as a potential host material . Due to its structure characterized by the alternating 1,3- and 1,4-diketones sequence, it could display better properties for coordination to the salt cation . This opens up for further exploration of polyketone systems for SPE-based batteries .

Mechanism of Action

properties

IUPAC Name

3,3-dimethylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(8)7(3,4)6(2)9/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGDHTSWHSSMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185348
Record name 3,3-Dimethylpentane-2,4-dione
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,3-Dimethylpentane-2,4-dione

CAS RN

3142-58-3
Record name 3,3-Dimethyl-2,4-pentanedione
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Record name 3,3-Dimethylpentane-2,4-dione
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Record name Dimethylacetylacetone
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Record name 3,3-Dimethylpentane-2,4-dione
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Record name 3,3-dimethylpentane-2,4-dione
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Record name 3,3-Dimethylpentane-2,4-dione
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Synthesis routes and methods

Procedure details

To 0.1 mol sodium hydride was added 100 ml anhydrous tetrahydrofuran, and slowly added dropwise 0.12 mol 3-methyl-2,4-pentandione at room temperature. Upon completion, the mixture was stirred for 0.5 hours, then 0.12 mol iodomethane was slowly added dropwise. After stirred at room temperature for 10 hours, 20 ml water was added to dissolve solid. The mixture was extracted with ethyl acetate. The solvent was removed. Distillation was carried out under reduced pressure, and cut fraction 82-84° C./1 kPa was collected. The yield was 98%.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0.12 mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3,3-Dimethylpentane-2,4-dione?

A1: The molecular formula of 3,3-Dimethylpentane-2,4-dione is C7H12O2, and its molecular weight is 128.17 g/mol.

Q2: What are some notable spectroscopic characteristics of 3,3-Dimethylpentane-2,4-dione?

A2: Spectroscopic studies have been conducted on 3,3-Dimethylpentane-2,4-dione to understand its conformational preferences. While specific spectroscopic data isn't detailed in the provided abstracts, techniques like NMR spectroscopy are commonly employed to analyze such compounds. []

Q3: How does 3,3-Dimethylpentane-2,4-dione react with hydrazines?

A3: 3,3-Dimethylpentane-2,4-dione readily reacts with hydrazines to form pyrazole derivatives. This reaction is highly valuable in synthetic chemistry, allowing for the creation of diverse heterocyclic compounds with potentially valuable properties. [, , ]

Q4: Can 3,3-Dimethylpentane-2,4-dione undergo oxidation reactions?

A4: Yes, studies demonstrate that 3,3-Dimethylpentane-2,4-dione can be oxidized by reagents like lead tetraacetate or silver oxide. These reactions often lead to the formation of pyrazoline derivatives, further highlighting the compound's versatility as a building block in organic synthesis. [, , , , ]

Q5: What are some interesting applications of 3,3-Dimethylpentane-2,4-dione in materials chemistry?

A5: 3,3-Dimethylpentane-2,4-dione serves as a key building block for synthesizing aliphatic polyketones. These polymers exhibit structural flexibility and can be further modified to create diverse materials, including π-conjugated polyimines with interesting optoelectronic properties. [, ]

Q6: How can 3,3-Dimethylpentane-2,4-dione be used to synthesize cyclic structures?

A6: Researchers have utilized 3,3-Dimethylpentane-2,4-dione to synthesize cyclic oligoketones. These cyclic structures display crown ether-like properties and can selectively bind alkali metal ions, indicating their potential as novel ion-binding hosts and catalysts. []

Q7: Are there examples of 3,3-Dimethylpentane-2,4-dione being used in the synthesis of metal complexes?

A7: Yes, 3,3-Dimethylpentane-2,4-dione has been used as a ligand in the synthesis of titanium complexes. These complexes can be further modified with other ligands and have potential applications in asymmetric catalysis. [] Moreover, derivatives of 3,3-Dimethylpentane-2,4-dione, specifically bipyrazole derivatives, have been employed as dianionic chelates in the synthesis of platinum(II) complexes. These complexes exhibit luminescent properties and show promise as emitters in non-doped organic light emitting diodes (OLEDs). []

Q8: Can 3,3-Dimethylpentane-2,4-dione be used to control stereochemistry in chemical reactions?

A8: Yes, research demonstrates that the diastereoselectivity of hydride reductions of 3,3-Dimethylpentane-2,4-dione can be controlled by the choice of reagents and reaction conditions. Specifically, adding titanium tetrachloride can favor the formation of the meso-diol product. []

Q9: Have computational methods been used to study 3,3-Dimethylpentane-2,4-dione?

A9: Computational chemistry has been employed to study the conformational preferences of 3,3-Dimethylpentane-2,4-dione. [, ] Additionally, researchers have utilized computational tools to investigate its reactions with the Criegee intermediate CH2OO, a significant atmospheric oxidant. These studies provided insights into the reaction mechanisms and kinetics, aiding in understanding the atmospheric fate of both 3,3-Dimethylpentane-2,4-dione and CH2OO. []

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